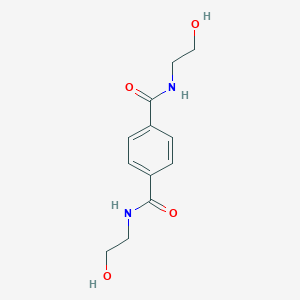

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-1-2-10(4-3-9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXJRBGZIXAZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940442 | |

| Record name | N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-62-6 | |

| Record name | N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18928-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxyethyl)terephthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2-hydroxyethyl)terephthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

This technical guide provides a comprehensive overview of the known physical properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data from peer-reviewed literature and chemical databases to offer a detailed understanding of this compound's characteristics.

Introduction

This compound, also known as N,N'-bis(2-hydroxyethyl)terephthaldiamide, is a symmetrical aromatic dicarboxamide. Its structure features a central benzene ring substituted at the 1 and 4 positions with carboxamide groups, which are in turn N-substituted with 2-hydroxyethyl chains. This unique combination of a rigid aromatic core, hydrogen-bonding capable amide linkages, and flexible, hydrophilic hydroxyethyl side chains imparts specific physical and chemical properties that are of interest in polymer chemistry and materials science. Notably, this compound can be synthesized from the aminolysis of polyethylene terephthalate (PET), making it a significant molecule in the context of chemical recycling and sustainable chemistry.[1]

This guide will delve into the experimentally determined and computationally predicted physical properties of this compound, offering insights into its structure, stability, and potential applications.

Molecular and Structural Properties

The fundamental characteristics of a molecule are dictated by its structure. Here, we explore the molecular formula, weight, and the detailed three-dimensional arrangement of atoms in this compound.

General Properties

A summary of the general molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][3] |

| Molecular Weight | 252.27 g/mol | [3] |

| CAS Number | 18928-62-6 | [2] |

| IUPAC Name | This compound | [3] |

Crystallography and Molecular Geometry

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] The molecule itself is centrosymmetric, with the center of the benzene ring located at an inversion center.[1]

Key crystallographic data are summarized in Table 2.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 4.9062 (4) Å | [1] |

| b | 13.6467 (10) Å | [1] |

| c | 8.8840 (7) Å | [1] |

| β | 97.262 (6)° | [1] |

| Volume | 590.04 (8) ų | [1] |

| Z | 2 | [1] |

An important structural feature is the slight twist of the amide group relative to the plane of the benzene ring, with a C2—C3—C4—N1 torsion angle of 14.74 (13)°.[1] This deviation from planarity is attributed to steric hindrance between the amide proton and the adjacent hydrogen on the benzene ring.[1]

The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The hydroxy O atoms act as acceptors in N—H⋯O hydrogen bonds and as donors in O—H⋯O=C interactions, creating a robust three-dimensional framework.[1]

Thermal and Physical Properties

The thermal and physical properties of a compound are critical for its handling, processing, and application.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions | Source |

| Melting Point | 227.2 °C | Recrystallized from ethanol/water | [4] |

| Boiling Point | 609.2 °C | at 760 mmHg (Predicted) | [4] |

| Density | 1.273 g/cm³ | (Predicted) | [4] |

| Flash Point | 322.2 °C | (Predicted) | [4] |

| pKa | 13.07 ± 0.46 | (Predicted) | [4] |

| LogP | -0.08740 | (Predicted) | [4] |

Solubility

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of a compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by strong absorptions corresponding to N-H and O-H stretching vibrations in the region of 3370 - 2480 cm⁻¹.[1] The NIST Chemistry WebBook provides a reference condensed phase IR spectrum for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the peer-reviewed literature. However, based on the molecular structure, the following proton and carbon environments are expected:

-

¹H NMR: Signals corresponding to the aromatic protons, the N-H protons of the amide groups, the O-H protons of the hydroxyl groups, and the two distinct methylene (-CH₂-) groups of the hydroxyethyl chains.

-

¹³C NMR: Signals for the aromatic carbons (with two distinct environments due to symmetry), the carbonyl carbons of the amide groups, and the two different carbons of the hydroxyethyl chains.

For researchers requiring detailed spectral analysis, it is recommended to acquire experimental data on a purified sample.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not readily found in public databases. The expected exact mass is 252.11100700 Da.[3] Fragmentation patterns would likely involve cleavage of the amide bonds and the hydroxyethyl side chains.

Experimental Methodologies

A crucial aspect of ensuring the quality of physical property data is the methodology used for its determination.

Synthesis and Purification

A common method for the synthesis of this compound is the aminolysis of polyethylene terephthalate (PET) with ethanolamine.[1] Alternatively, it can be prepared through the reaction of dimethyl terephthalate with ethanolamine.

A typical purification protocol involves recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain single crystals suitable for X-ray diffraction.[1][4]

Caption: Synthesis and purification workflow.

Characterization Techniques

The identity and purity of this compound can be confirmed using a suite of analytical techniques.

Caption: Analytical characterization workflow.

Conclusion

This compound is a well-characterized crystalline solid with defined thermal properties and a robust hydrogen-bonded network. While foundational data on its crystallographic and infrared spectroscopic properties are available and reliable, a notable gap exists in the public domain for comprehensive experimental NMR and mass spectrometry data. The predictive data and information from closely related analogs provide a useful, albeit preliminary, understanding of these characteristics. For applications requiring a high degree of certainty, direct experimental determination of these properties is strongly recommended. The information compiled in this guide serves as a valuable resource for researchers and professionals working with this intriguing molecule, particularly in the fields of polymer science, chemical recycling, and materials development.

References

-

National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. In PubChem. Retrieved from [Link]

-

Opozda, T., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA), is a symmetrically substituted aromatic dicarboxamide. Its molecular structure, characterized by a central benzene ring and two hydroxyethyl-amide side chains, imparts a unique combination of rigidity and functionality. This guide provides a comprehensive overview of the chemical structure, bonding, and key applications of this compound, with a focus on insights relevant to materials science and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 18928-62-6 | |

| Melting Point | 227.2 °C | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 6 |

Elucidation of Chemical Structure and Bonding

The chemical structure of this compound is fundamental to its properties and applications. The molecule possesses a centrosymmetric structure, with the amide groups exhibiting a twisted conformation relative to the plane of the benzene ring.[1]

Caption: Synthesis workflow for this compound from PET.

Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. Expected characteristic peaks include a broad O-H stretching band around 3300-3500 cm⁻¹, an N-H stretching peak in the same region, and a strong C=O stretching peak for the amide carbonyl at approximately 1630-1680 cm⁻¹. The NIST WebBook provides a reference IR spectrum for this compound. *[2] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation. The aromatic protons on the benzene ring are expected to appear as a singlet in the aromatic region (~7.8-8.0 ppm). The methylene protons of the hydroxyethyl groups will show distinct signals, likely as triplets, due to coupling with adjacent protons. The hydroxyl and amide protons will also have characteristic chemical shifts, which can be confirmed by D₂O exchange.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, providing information on the purity and thermal stability of the compound.

Applications in Materials Science

The unique chemical structure of this compound makes it a valuable molecule in polymer science.

Nucleating Agent for Polylactic Acid (PLA)

This compound has been investigated as a nucleating agent for PLA, a biodegradable polyester with growing industrial importance. The addition of a nucleating agent can accelerate the crystallization rate of PLA, which is crucial for improving its mechanical properties and heat resistance. The amide and hydroxyl groups of this compound can interact with the PLA chains through hydrogen bonding, providing sites for crystal nucleation.

[3]#### Precursor for PVC Plasticizers

This compound can be chemically modified to synthesize novel plasticizers for polyvinyl chloride (PVC). For instance, esterification of the hydroxyl groups with fatty acids yields diester derivatives. These derivatives, when blended with PVC, can improve its flexibility and reduce its glass transition temperature. The performance of these plasticizers, including their migration resistance and effect on the mechanical properties of PVC, is an active area of research. S[4]tudies on related high-molecular-weight plasticizers have shown that increased molecular size can lead to improved migration resistance, a critical factor for applications in food packaging and medical devices. T[5][6][7]he general mechanism of plasticization involves the insertion of plasticizer molecules between PVC polymer chains, which increases the free volume and allows for greater chain mobility.

This compound is a molecule with significant potential in materials science, particularly in the realm of sustainable polymers. Its synthesis from PET waste highlights a promising avenue for chemical recycling. The compound's well-defined structure, dominated by a rigid aromatic core, flexible side chains, and extensive hydrogen bonding capabilities, underpins its utility as a nucleating agent and a precursor for high-performance plasticizers. Further research into the structure-property relationships of its derivatives will undoubtedly unlock new applications and contribute to the development of advanced and more environmentally benign materials.

References

-

Bednarek, G., Kusz, J., Ratuszna, A., Ossowski, J., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]

-

Fenollar, O., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Polymers, 13(4), 583. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

More, A. P., Kute, R. A., & Mhaske, S. T. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. Iranian Polymer Journal, 23(1), 59-67. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87854, N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. In NIST Chemistry WebBook. [Link]

-

The influence of molecular weight on plasticizer retention. (n.d.). Geosynthetics Magazine. [Link]

-

Van der Meer, S., et al. (2022). Nucleating Agents to Enhance Poly(l-Lactide) Fiber Crystallization during Industrial-Scale Melt Spinning. Polymers, 14(7), 1395. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Terephthalamide, n,n'-bis(2-hydroxyethyl)- [webbook.nist.gov]

- 3. kgt88.com [kgt88.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. geomembrane.com [geomembrane.com]

A Technical Guide to the Spectroscopic Elucidation of N,N'-bis(2-hydroxyethyl)terephthalamide (CAS 18928-62-6)

This technical guide provides a comprehensive analysis of the spectroscopic data for N,N'-bis(2-hydroxyethyl)terephthalamide, a compound identified by the Chemical Abstracts Service (CAS) number 18928-62-6. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the principles and practical applications of key spectroscopic techniques for the structural elucidation of this molecule. We will delve into Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting not only the spectral data but also the underlying methodologies and interpretive logic that are crucial for robust chemical characterization.

Compound Identification and Physicochemical Properties

The compound with CAS number 18928-62-6 is identified as N,N'-bis(2-hydroxyethyl)terephthalamide.[1][2][3] It is a white solid commonly used in the synthesis of polyamides and polyesters, exhibiting excellent thermal stability.[2]

| Property | Value | Source |

| Chemical Name | N,N'-bis(2-hydroxyethyl)terephthalamide | [2][3] |

| CAS Number | 18928-62-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2][3] |

| Molecular Weight | 252.27 g/mol | [1][2][3] |

| Melting Point | 227.2 °C | [2] |

Mass Spectrometry: Unveiling the Molecular Mass

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[4][5] This information is fundamental for determining the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.[5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of small organic molecules like N,N'-bis(2-hydroxyethyl)terephthalamide is Electron Ionization (EI).

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation

For N,N'-bis(2-hydroxyethyl)terephthalamide (C₁₂H₁₆N₂O₄), the expected key features in the mass spectrum are:

-

Molecular Ion Peak (M⁺•): A peak at an m/z value corresponding to the molecular weight of the compound, which is approximately 252. This peak confirms the molecular formula.

-

Fragment Ions: Fragmentation patterns can provide structural information. Common fragmentation pathways for amides include cleavage of the amide bond.

| Ion | m/z (expected) | Description |

| [C₁₂H₁₆N₂O₄]⁺• | 252 | Molecular Ion |

| [C₁₀H₁₁N₂O₃]⁺ | 207 | Loss of a hydroxyethyl group (•CH₂CH₂OH) |

| [C₈H₅O₂]⁺ | 149 | Cleavage of both amide bonds |

| [C₂H₆NO]⁺ | 60 | Hydroxyethylamino fragment |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] Different chemical bonds vibrate at characteristic frequencies, and these absorptions are recorded as peaks in an IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental absorptions.[7][8]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Pressure Application: A pressure arm is applied to press the sample firmly against the crystal.

-

Data Acquisition: The infrared beam is directed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The instrument's software ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Data Interpretation

The IR spectrum of N,N'-bis(2-hydroxyethyl)terephthalamide is expected to show characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides a condensed phase IR spectrum for this compound.[3]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H (amide) and O-H (alcohol) | Stretching |

| ~2900 | C-H (alkane) | Stretching |

| ~1640 | C=O (amide I) | Stretching |

| ~1540 | N-H bend (amide II) | Bending |

| ~1050 | C-O (alcohol) | Stretching |

The broad peak around 3300 cm⁻¹ is indicative of hydrogen bonding from both the N-H and O-H groups. The strong absorption at ~1640 cm⁻¹ is a classic indicator of the amide carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[9] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of the sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons).[10] The solution is transferred to an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field, and the magnetic field is "shimmed" to improve its homogeneity.[9][10]

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decays, FIDs) are detected. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The FIDs are subjected to a Fourier transform to convert them from the time domain to the frequency domain, resulting in the NMR spectrum.

Caption: General workflow for NMR spectroscopy.

Data Interpretation: ¹H NMR

The ¹H NMR spectrum of N,N'-bis(2-hydroxyethyl)terephthalamide is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Singlet | 4H | Aromatic protons |

| ~8.6 | Triplet | 2H | Amide N-H protons |

| ~4.8 | Triplet | 2H | Hydroxyl O-H protons |

| ~3.5 | Quartet | 4H | Methylene protons adjacent to N |

| ~3.4 | Quartet | 4H | Methylene protons adjacent to O |

The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | Carbonyl carbon (C=O) |

| ~137 | Aromatic quaternary carbon |

| ~128 | Aromatic C-H carbon |

| ~60 | Methylene carbon adjacent to O |

| ~42 | Methylene carbon adjacent to N |

Integrated Spectroscopic Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.[11][12][13]

-

Mass Spectrometry confirms the molecular weight of 252 g/mol , consistent with the molecular formula C₁₂H₁₆N₂O₄.

-

IR Spectroscopy identifies the key functional groups: N-H and O-H (broad peak ~3300 cm⁻¹), C=O of an amide (~1640 cm⁻¹), and C-O of an alcohol (~1050 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy provide the detailed carbon-hydrogen framework. The singlet for the aromatic protons in the ¹H NMR spectrum indicates a symmetrically substituted benzene ring. The number of signals in both the ¹H and ¹³C NMR spectra are consistent with the symmetrical nature of the molecule.

Caption: Integrated approach to structural elucidation.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating and unambiguous confirmation of the structure of CAS 18928-62-6 as N,N'-bis(2-hydroxyethyl)terephthalamide. This guide has outlined the standard methodologies for acquiring and interpreting the spectroscopic data for this compound, offering a framework for the comprehensive characterization of small molecules in a research and development setting.

References

-

Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

VNU-HCM University of Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Google Books. (n.d.). Spectra Interpretation of Organic Compounds.

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Supporting Information Solvent-promoted Catalyst-free Aminolytic Degradation for Chemical Recycling of Single and Mixed Plastic Wastes. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectra Interpretation of Organic Compounds (Pretsch, Erno; Clerc, Jean Thomas). Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. Retrieved from [Link]

Sources

- 1. N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide | C12H16N2O4 | CID 87854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Terephthalamide, n,n'-bis(2-hydroxyethyl)- [webbook.nist.gov]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. vce.studypulse.au [vce.studypulse.au]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. routledge.com [routledge.com]

- 12. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 13. Spectra Interpretation of Organic Compounds - Ernö Pretsch - Google 圖書 [books.google.com.hk]

A Senior Application Scientist's Guide to the Synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA) from PET Waste

Foreword: Reimagining PET Waste as a Valuable Feedstock

Poly(ethylene terephthalate) (PET) is a cornerstone of the modern packaging and textile industries, yet its ubiquity has led to a persistent global waste problem. While mechanical recycling has its merits, it often results in downcycling and is sensitive to contamination. Chemical recycling, however, offers a pathway to close the loop, depolymerizing PET back into its constituent monomers or other valuable chemical entities. This guide focuses on a specific, high-value chemical recycling route: the aminolysis of PET waste with ethanolamine to synthesize N,N'-bis(2-hydroxyethyl)terephthalamide, commonly known as BHETA. This process transforms a problematic waste stream into a versatile chemical intermediate with applications in polyurethanes, polyesteramides, plasticizers, and coatings.[1][2][3] This document provides a comprehensive technical overview intended for researchers and chemical industry professionals, detailing the underlying science, a field-proven experimental protocol, and critical process insights.

The Chemical Pathway: Aminolysis vs. Other Depolymerization Routes

PET is a polyester, characterized by repeating ester linkages. Chemical recycling hinges on the scission of these bonds. While several solvolysis methods exist—including glycolysis, hydrolysis, and methanolysis—aminolysis offers distinct advantages. Amines are generally more nucleophilic than alcohols or water, which allows for faster reaction rates under milder conditions, often without the need for high-pressure equipment.[4][5]

The reaction with ethanolamine is particularly noteworthy. Ethanolamine possesses both a primary amine (-NH₂) and a primary alcohol (-OH) functional group. Due to the higher nucleophilicity of the amine, it preferentially attacks the electrophilic carbonyl carbon of the PET ester group. This targeted reaction cleaves the polymer chain and results in the formation of a stable amide bond, yielding the symmetrical diamide, BHETA, along with ethylene glycol as a co-product.[6][7]

Reaction Mechanism: The Nucleophilic Attack on the Ester Linkage

The aminolysis of PET with ethanolamine is a nucleophilic acyl substitution reaction. The process can be catalyzed, typically by Lewis acids like zinc acetate, to enhance the reaction rate.[1][8]

The mechanism proceeds as follows:

-

Catalyst Activation (if present): A Lewis acid catalyst, such as the Zn²⁺ ion from zinc acetate, coordinates with the carbonyl oxygen of the PET ester group. This coordination increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the activated carbonyl carbon. This is the rate-determining step. The higher nucleophilicity of the amine group ensures it reacts in preference to the hydroxyl group.[4][6]

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Ester Bond Cleavage: The intermediate collapses, leading to the cleavage of the C-O bond of the ester linkage. The original ethylene glycol unit of the PET chain is eliminated.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the departing alkoxide group, regenerating the catalyst (if used) and forming the stable amide N,N'-bis(2-hydroxyethyl)terephthalamide (BHETA) and ethylene glycol.

This process repeats along the polymer chain until the PET is fully depolymerized into the BHETA monomer.

Catalysis in PET Aminolysis: Accelerating Depolymerization

While aminolysis can proceed without a catalyst, the reaction is significantly slower. Catalysts are employed to increase the reaction rate, allowing for lower temperatures and shorter reaction times, which improves process efficiency and reduces energy consumption.[5]

Several types of catalysts have proven effective:

-

Metal Acetates: Zinc acetate is the most commonly cited catalyst for this reaction.[1][8] It is effective, relatively inexpensive, and well-understood. Other acetates, such as sodium acetate, have also been used.[3][5]

-

Metal Oxides: Dibutyl tin oxide (DBTO) is another effective catalyst. More advanced catalysts, such as tin-doped zinc oxide (Sn/ZnO) nanoparticles, have demonstrated superior activity, achieving high yields of BHETA.

-

Organocatalysts: Thermally stable acid-base mixtures have been shown to facilitate rapid and complete PET depolymerization in as little as 10 minutes.[4]

The choice of catalyst is a critical decision. While highly active nanocatalysts can offer superior performance, factors like cost, toxicity, and the difficulty of separating the catalyst from the final product must be considered.[9] For many applications, zinc acetate provides an optimal balance of activity, cost, and ease of use.[1]

Experimental Protocol: Synthesis of BHETA from PET Waste

This protocol describes a reliable lab-scale procedure for the synthesis of BHETA from post-consumer PET flakes using zinc acetate as a catalyst.

4.1. Materials and Pre-treatment

-

Post-consumer PET flakes (e.g., from beverage bottles)

-

Ethanolamine (EA)

-

Zinc Acetate (Zn(OAc)₂)

-

Methanol (for purification)

-

Deionized water

-

Detergent

PET Pre-treatment (Self-Validating System): The quality of the final product is directly dependent on the cleanliness of the starting material.

-

Manual Sorting: Remove any non-PET components such as caps, labels, and rings.

-

Washing: Wash the PET flakes in a hot aqueous solution (approx. 70-80°C) containing a detergent (e.g., 2 g/L) for 1 hour to remove organic residues, adhesives, and other surface contaminants.[3]

-

Rinsing: Thoroughly rinse the flakes with deionized water until the rinse water is neutral and clear.

-

Drying: Dry the washed flakes in an oven at 80-100°C overnight or until a constant weight is achieved. Properly dried flakes prevent side reactions caused by moisture.

4.2. Reaction Setup

4.3. Step-by-Step Synthesis Procedure

-

Charging the Reactor: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Charge the flask with the pre-treated PET flakes, ethanolamine, and zinc acetate catalyst. A typical and effective ratio is 1:4 (w/w) of PET to ethanolamine, with the zinc acetate catalyst at 1.0-1.5% (w/w) relative to the PET.[1][8]

-

Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to remove air and prevent oxidative side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

-

Reaction: Immerse the flask in a preheated oil bath. Heat the reaction mixture to 160°C and maintain this temperature with vigorous stirring.[1][10] The PET flakes will gradually dissolve as the depolymerization proceeds. A typical reaction time to achieve high conversion is 3 hours.[1]

-

Product Isolation: After the reaction is complete (indicated by the disappearance of PET flakes and a change in viscosity), turn off the heat and allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled, viscous reaction mixture into a beaker of ice-cold water while stirring. A white solid, the crude BHETA, will precipitate immediately.[3]

-

Filtration: Collect the crude product by vacuum filtration. Wash the solid cake several times with deionized water to remove excess ethanolamine, ethylene glycol, and the catalyst.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification and Characterization

The crude product contains BHETA along with unreacted reagents and some oligomeric species. For many applications, further purification is necessary.

5.1. Purification by Recrystallization

Recrystallization from methanol is an effective method to obtain high-purity BHETA.[3]

-

Dissolve the crude, dried BHETA in a minimum amount of hot methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol and dry them under vacuum.

5.2. Characterization

The identity and purity of the synthesized BHETA should be confirmed using standard analytical techniques:

-

FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (amide), C=O stretching (amide), and O-H stretching (hydroxyl).[1][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. The spectrum should show distinct signals corresponding to the aromatic protons of the terephthalate ring and the aliphatic protons of the hydroxyethyl groups.[1][11]

-

DSC (Differential Scanning Calorimetry): To determine the melting point, which is an indicator of purity. Pure BHETA has a distinct melting endotherm.[5][10]

Data Summary: Reaction Parameters and Yields

The efficiency of the aminolysis reaction is highly dependent on the chosen parameters. The following table summarizes typical conditions and expected outcomes based on published literature.

| Parameter | Typical Range / Value | Rationale & Field Insights | Expected Outcome | Reference(s) |

| PET:Ethanolamine Ratio (w/w) | 1:4 to 1:20 | A large excess of ethanolamine acts as both reactant and solvent, driving the reaction equilibrium towards the product and ensuring complete depolymerization. A 1:4 ratio is often sufficient. | Higher ratios can increase reaction rate but complicate product isolation and reagent recovery. | [1][9] |

| Reaction Temperature | 140°C - 190°C | Temperature must be high enough to ensure a reasonable reaction rate and melt the PET. Temperatures above 190°C may lead to side reactions. 160°C is a good starting point. | Higher temperatures lead to faster conversion but may reduce selectivity. | [1][2] |

| Reaction Time | 1 - 4 hours | Time is dependent on temperature, catalyst loading, and PET particle size. 3 hours at 160°C is typically adequate for high conversion. | Insufficient time leads to incomplete depolymerization and lower yield. | [1][10] |

| Catalyst (Zinc Acetate) | 1 - 1.5% (w/w of PET) | Provides a good balance of catalytic activity and cost. Higher loading does not necessarily lead to a proportional increase in rate and can complicate purification. | 1.5% loading effectively catalyzes the reaction to completion under the specified conditions. | [8] |

| Product Yield (Crude) | ~81% or higher | The yield is highly dependent on optimizing all other parameters. Efficient precipitation and filtration are key to maximizing recovery. | With optimized conditions, yields exceeding 80% are readily achievable. | [1][10] |

Conclusion and Future Outlook

The aminolysis of PET waste with ethanolamine represents a robust and efficient chemical recycling strategy. It successfully converts a low-value waste material into N,N'-bis(2-hydroxyethyl)terephthalamide, a valuable chemical building block. The process is adaptable, operates under moderate conditions, and can achieve high yields of a pure product. As the chemical industry moves towards a circular economy, upcycling strategies like this will become increasingly vital. Future research should focus on developing even more efficient, recyclable, and environmentally benign catalyst systems and on scaling this process for industrial application, turning the tide on plastic waste.

References

-

Demarteau, J., et al. (2022). Aminolytic upcycling of poly(ethylene terephthalate) wastes using thermally-stable organocatalyst. Chemical Engineering Journal, 429, 132297. Available at: [Link]

-

More, A., Kute, R. A., & Mhaske, S. (2013). Chemical conversion of PET waste using ethanolamine to bis(2-hydroxyethyl) terephthalamide (BHETA) through aminolysis and a novel plasticizer for PVC. Iranian Polymer Journal, 22(1), 59-67. Available at: [Link]

-

Zhang, L., Liu, L., Yue, Q., & Zhu, C. (2014). From Aminolysis Product of PET Waste to Value-added Products of Polymer and Assistants. Polymers and Polymer Composites, 22(1), 15-20. Available at: [Link]

-

Vinitha, V., et al. (2022). Aminolytic Depolymerization of Polyethylene Terephthalate Wastes Using Sn-Doped ZnO Nanoparticles. ACS Omega, 7(4), 3567-3576. Available at: [Link]

-

Shukla, S. R., & Harad, A. M. (2006). Aminolysis of poly(ethylene terephthalate) waste for chemical recycling. Journal of Applied Polymer Science, 99(5), 2447-2452. Available at: [Link]

-

Tawfik, M. E., & Eskander, S. B. (2006). Chemical recycling of poly(ethylene terephthalate) waste using ethanolamine. Sorting of the end products. Polymer Degradation and Stability, 91(12), 3123-3129. Available at: [Link]

-

Ubale, Y. S., et al. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. Polymer Bulletin, 71, 2695–2707. Available at: [Link]

-

Spatari, C., et al. (2025). Synthesis and Characterization of a New Material Based on PET Aminolysis Product and MXenes. ACS Sustainable Resource Management. Available at: [Link]

-

Shukla, S. R., & Harad, A. M. (2006). Aminolysis of polyethylene terephthalate waste. Journal of Applied Polymer Science, 102(4), 3465-3470. Available at: [Link]

-

Demarteau, J., et al. (2022). Supporting Information: Aminolytic upcycling of poly(ethylene terephthalate) wastes using thermally-stable organocatalyst. Zenodo. Available at: [Link]

-

Wang, H., et al. (2020). Chemical conversion of waste PET to valued-added bis(2-hydroxyethyl) terephthalamide through aminolysis. RSC Advances, 10(42), 25034-25041. Available at: [Link]

-

Senthil, T., et al. (2022). Synthesis and characterization of terephthalamides from poly(ethylene terephthalate) waste. Materials Today: Proceedings, 62, 3754-3759. Available at: [Link]

-

Al-Sabagh, A. M., et al. (2016). Aminolysis and aminoglycolysis of waste poly(ethylene terephthalate). Journal of Polymers and the Environment, 24, 1-13. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Capuano, R., et al. (2021). Upcycling of Postconsumer PET Using Serinol: Green Preparation of a New Multifunctional Initiator for PLA. Macromolecular Chemistry and Physics, 222(18), 2100181. Available at: [Link]

Sources

- 1. Chemical conversion of PET waste using ethanolamine to bis(2-hydroxyethyl) terephthalamide (BHETA) through aminolysis and a novel plasticizer for PVC | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the landscape of pharmaceutical and materials science, the solubility of a compound is a cornerstone of its developability and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This guide is dedicated to a molecule of growing interest: 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. While this compound holds potential in various applications, a significant knowledge gap exists regarding its quantitative solubility profile.

This document, therefore, takes a proactive and empowering approach. In the absence of extensive published quantitative data, this guide will equip you, the scientist, with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in your own laboratory settings. By providing a robust theoretical framework alongside a field-proven experimental methodology, this guide serves as both a reference and a practical benchtop companion.

Introduction to this compound: Structure and Potential

This compound, with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol , is a symmetrical aromatic dicarboxamide.[1][2] Its structure is characterized by a central benzene ring to which two amide groups are attached at the para positions. Each amide nitrogen is, in turn, substituted with a 2-hydroxyethyl group.

Figure 1: Chemical Structure of this compound.

The presence of multiple hydrogen bond donors (the N-H and O-H groups) and acceptors (the carbonyl and hydroxyl oxygens) suggests a high degree of intermolecular interaction. This intricate network of hydrogen bonds is expected to significantly influence its physical properties, including its melting point and solubility. The molecule is centrosymmetric, and its amide groups are twisted relative to the benzene ring.[3]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. At its core, solubility is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

Polarity: The presence of amide and hydroxyl functional groups imparts significant polarity to the molecule.

-

Hydrogen Bonding: The capacity to both donate and accept hydrogen bonds is a dominant factor in its interaction with protic solvents.

-

Aromatic Core: The non-polar benzene ring contributes to its interaction with non-polar or less polar solvents.

Based on these features, we can make some qualitative predictions:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amide and hydroxyl groups of the compound. Therefore, some degree of solubility is expected. The fact that single crystals of this compound have been grown from aqueous solutions corroborates its solubility in water, likely enhanced at higher temperatures.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar and can act as hydrogen bond acceptors. They are generally good solvents for polar compounds, and it is anticipated that this compound will exhibit significant solubility in these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): Due to the high polarity of the target molecule, it is expected to have very low solubility in non-polar solvents.

A Practical Guide to Determining Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity, reliability, and its ability to provide a true measure of thermodynamic solubility. This is in contrast to kinetic solubility measurements, which can often overestimate the equilibrium solubility. For drug development and materials science applications, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior.

Detailed Experimental Protocol

This protocol provides a step-by-step guide to determining the solubility of this compound using the shake-flask method.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow:

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to deliver field-proven insights into the thermal behavior of this compound. The guide covers its synthesis, thermal analysis, and a proposed decomposition mechanism, grounded in authoritative references. All experimental protocols are detailed to ensure reproducibility and validation.

Introduction

This compound, a terephthalamide derivative, is a molecule of interest in the synthesis of novel polymers, particularly polyesteramides. Its structure, featuring a rigid aromatic core flanked by flexible hydroxyethyl-functionalized amide groups, imparts unique properties to the materials it constitutes. Understanding the thermal stability and decomposition pathways of this compound is paramount for its application in materials science, where processing and end-use performance are critically dependent on thermal behavior. This guide provides a detailed examination of these properties, drawing on experimental data and established principles of polymer chemistry.

The molecular structure of this compound is presented below:

Chemical Structure:

Caption: Molecular structure of the topic compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the aminolysis of a terephthalate ester with ethanolamine. A common and effective laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis

A mixture of 194 g (1.0 mole) of dimethyl terephthalate, 150 ml (2.46 mole) of ethanolamine, and 300 ml of ethanol is refluxed for 7 hours.[1] Upon cooling the reaction mixture, the desired product, this compound, precipitates out of the solution. The solid product is then collected by filtration and washed with ethanol to remove any unreacted starting materials and byproducts. After drying, the compound is obtained as a white solid with a melting point of 227-229°C.[1]

Thermal Analysis

Thermal analysis provides critical information regarding the material's behavior as a function of temperature. The primary techniques employed for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

For a related compound, dibutyrate bis(2-hydroxyethyl) terephthalamide, an endothermic decomposition peak is observed in the DSC curve between 250°C and 340°C, indicating the temperature range of significant thermal degradation.

Differential Scanning Calorimetry (DSC)

DSC analysis provides information on the phase transitions of a material, such as melting point and glass transition temperature.

-

Melting Point (Tm): The melting point of this compound has been reported to be in the range of 227-229°C .[1]

-

Glass Transition Temperature (Tg): For a polyesteramide synthesized exclusively from N,N'-bis(2-hydroxyethyl)terephthalamide, a glass transition temperature (Tg) of 65°C has been reported.[2]

Summary of Thermal Properties

| Property | Value | Source |

| Melting Point (Tm) | 227-229 °C | [1] |

| Glass Transition Temperature (Tg) of Poly(HETA) | 65 °C | [2] |

| Decomposition Onset (in copolymers) | Lower than corresponding polyesters | [2] |

Decomposition Mechanism and Products

The precise decomposition mechanism of this compound has not been definitively elucidated in the available literature. However, by examining the degradation of related aromatic polyamides and considering the functional groups present in the molecule, a plausible decomposition pathway can be proposed.

The general mechanism for the thermal degradation of aromatic polyamides involves the cleavage of the C-N bond within the amide linkage.[3] The presence of the hydroxyethyl groups in the title compound introduces additional potential reaction pathways.

Proposed Decomposition Pathway

The thermal decomposition is likely to be a multi-step process:

-

Initial Decomposition: The initial step is hypothesized to be the cleavage of the N-C bond of the hydroxyethyl group or the C-N bond of the amide linkage, as these are generally the weaker bonds in the structure.

-

Formation of Volatile Products: Cleavage of the hydroxyethyl side chains could lead to the formation of volatile compounds such as acetaldehyde or ethylene oxide through dehydration and rearrangement reactions.

-

Amide Bond Scission: The primary degradation pathway for the aromatic amide core is expected to be the scission of the amide bond. This can lead to the formation of aromatic nitriles, carboxylic acids, and amines.

-

Secondary Reactions and Char Formation: At higher temperatures, the initial degradation products can undergo further reactions, including decarboxylation of any carboxylic acid intermediates and condensation of the aromatic rings to form a stable char residue.

Caption: Proposed thermal decomposition pathway.

Analysis of Potential Decomposition Products

Based on studies of similar aromatic amides, the following decomposition products can be anticipated:

-

Low Molecular Weight Volatiles: Water, carbon monoxide, and carbon dioxide are expected products from the breakdown of the amide and hydroxyethyl functionalities.[1]

-

Aromatic Fragments: The cleavage of the amide bonds and subsequent reactions could lead to the formation of benzonitrile, terephthalonitrile, and benzoic acid derivatives.[1]

-

Nitrogen-Containing Compounds: Ammonia and various amines could also be formed during the degradation process.

-

Char Residue: A stable carbonaceous char is expected to be the final product at high temperatures.

Experimental Methodologies

To further investigate the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

Caption: Experimental workflow for TGA.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data will provide the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min to observe the melting endotherm.

-

Cool the sample back to a sub-ambient temperature (e.g., 0°C).

-

Reheat the sample at the same rate to observe the glass transition temperature (Tg) and any other thermal events.

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

Conclusion

This compound exhibits moderate thermal stability, with a melting point of 227-229°C. Evidence from its use in copolymers suggests that the presence of this amide diol structure can lower the overall thermal stability of the resulting polymer. The decomposition is likely to initiate in the 250-340°C range and proceeds through a complex mechanism involving the cleavage of the amide linkages and reactions of the hydroxyethyl side chains. The anticipated degradation products include water, carbon oxides, aromatic nitriles, and a stable char residue. Further investigation using techniques such as TGA-MS and Pyrolysis-GC-MS is recommended to definitively identify the decomposition products and elucidate the precise degradation pathway.

References

-

PrepChem. Synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide. Available at: [Link]

-

Request PDF. Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. Available at: [Link]

-

National Institute of Standards and Technology. Mechanism of the degradation of polyamides. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a molecule of interest in polymer chemistry and materials science, often derived from the aminolysis of polyethylene terephthalate (PET). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the methodologies and scientific reasoning behind its structural determination. We will delve into the experimental procedures, from synthesis and crystallization to X-ray diffraction data analysis, and culminate in a detailed examination of the molecule's three-dimensional architecture, with a particular focus on the intricate network of intermolecular hydrogen bonds that govern its solid-state packing.

Introduction: The Significance of Crystalline Architecture

The physical and chemical properties of a molecular compound in the solid state are intrinsically linked to the precise three-dimensional arrangement of its constituent molecules. This arrangement, or crystal packing, is dictated by a delicate balance of intermolecular forces. For this compound (Figure 1), understanding its crystal structure is paramount for predicting its behavior in various applications, such as its potential as a monomer for new polymers or its role in the development of novel materials. Single-crystal X-ray diffraction stands as the definitive technique for elucidating this atomic-level organization, providing unparalleled insight into molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that define the supramolecular assembly.[1][2][3] This guide will walk through the complete workflow of a crystal structure analysis, using this compound as a practical exemplar.

Figure 1. Chemical structure of this compound.

Experimental Workflow: From Synthesis to Single Crystal

A successful crystal structure determination begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The target compound can be reliably synthesized via the aminolysis of a terephthalate ester. A common and effective laboratory-scale procedure is as follows:

Protocol:

-

A mixture of dimethyl terephthalate (1.0 mole), ethanolamine (2.46 moles), and ethanol is prepared in a round-bottom flask.

-

The mixture is refluxed for approximately 7 hours.

-

Upon cooling, the desired product, this compound, precipitates out of the solution.

-

The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials or byproducts.

-

The purified product is then dried, yielding a white solid with a melting point of approximately 227-229 °C.[4]

This method provides a straightforward and efficient route to obtaining the necessary starting material for crystallization trials.

Cultivating Diffraction-Quality Single Crystals

The primary challenge in single-crystal X-ray diffraction is often the growth of a suitable crystal.[5] An ideal crystal for analysis should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free from significant defects like twinning or cracking.[5] For this compound, single crystals suitable for X-ray analysis have been successfully obtained from an aqueous solution.

Protocol: Slow Evaporation

-

Dissolve the synthesized compound in a suitable solvent (in this case, water) at a slightly elevated temperature to create a saturated or near-saturated solution.

-

Filter the warm solution to remove any particulate impurities.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, inducing the formation of single crystals.

The rationale behind slow evaporation is to allow the molecules to self-assemble onto the growing crystal lattice in a highly ordered fashion, which is essential for obtaining sharp diffraction patterns.

Data Acquisition and Processing: Interrogating the Crystal with X-rays

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to collect the data necessary for structure determination.

Single-Crystal X-ray Diffraction

The fundamental principle of this technique is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[6]

Experimental Setup: A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern for the compound.[7]

For the titular compound, the data was collected using Mo Kα radiation (λ = 0.71073 Å).[8]

Data Reduction and Structure Solution

The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

The workflow for structure solution and refinement is outlined in the diagram below:

Diagram 1. Workflow for Crystal Structure Determination.

Software: The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.

-

SHELXS is often used for the initial structure solution using direct methods or Patterson methods.

-

SHELXL is employed for the refinement of the structural model against the experimental diffraction data through a least-squares process.

Crystal Structure Analysis of this compound

The successful application of the aforementioned workflow yielded the detailed crystal structure of the title compound.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. This data provides the fundamental framework for describing the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₆N₂O₄ | [2][8] |

| Formula Weight | 252.27 g/mol | [2][8] |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a | 4.9062 (4) Å | [8] |

| b | 13.6467 (10) Å | [8] |

| c | 8.8840 (7) Å | [8] |

| α | 90° | [8] |

| β | 97.262 (6)° | [8] |

| γ | 90° | [8] |

| Volume | 590.04 (8) ų | [8] |

| Z | 2 | [8] |

| Calculated Density | 1.420 Mg m⁻³ | [8] |

The molecule crystallizes in the centrosymmetric space group P2₁/c, with two molecules per unit cell. This implies that the molecule itself possesses a center of inversion.[8]

Molecular Conformation

In the crystalline state, the molecule of this compound is located around an inversion center.[8] A notable conformational feature is the twisting of the amide group relative to the plane of the benzene ring by an angle of 14.40 (13)°.[8] This non-planar arrangement is a common feature in such systems and is influenced by the steric and electronic demands of the substituents as well as the optimization of intermolecular interactions.

Supramolecular Assembly via Hydrogen Bonding

The defining characteristic of the crystal packing in this compound is its extensive network of hydrogen bonds. The presence of both amide (N-H) and hydroxyl (O-H) groups as hydrogen bond donors, and carbonyl (C=O) and hydroxyl (O-H) oxygen atoms as acceptors, facilitates the formation of a robust three-dimensional framework.

The primary hydrogen bonding interactions are:

-

N—H···O Hydrogen Bonds: The amide hydrogen atom forms a hydrogen bond with the hydroxyl oxygen atom of a neighboring molecule.

-

O—H···O Hydrogen Bonds: The hydroxyl hydrogen atom, in turn, donates a hydrogen bond to the carbonyl oxygen atom of another adjacent molecule.

This interplay of interactions links the individual molecules into a cohesive and stable crystalline lattice.[8] The diagram below illustrates the key hydrogen bonding motifs.

Diagram 2. Key Hydrogen Bonding Interactions.

This intricate network of hydrogen bonds is the primary determinant of the crystal's stability and its observed physical properties. The analysis of such patterns is crucial in the field of crystal engineering, where the goal is to design materials with specific properties based on an understanding of intermolecular interactions.[7]

Conclusion

The crystal structure analysis of this compound reveals a well-ordered, centrosymmetric molecular arrangement within a monoclinic lattice. The conformation of the molecule is characterized by a twisted amide group relative to the central benzene ring. The crystal packing is dominated by a three-dimensional network of intermolecular N—H···O and O—H···O hydrogen bonds, which effectively dictates the supramolecular architecture. This detailed structural understanding, achieved through a systematic workflow of synthesis, crystallization, and single-crystal X-ray diffraction, provides a critical foundation for predicting and manipulating the material properties of this compound and its derivatives in future research and development endeavors.

References

-

Bednarek, G., Kusz, J., Ratuszna, A., Ossowski, J., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

-

CCDC. (n.d.). Mercury. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide. Retrieved from [Link]

-

PubChem. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Sławomir, J. G. (Ed.). (2019). Analysis of Hydrogen Bonds in Crystals. MDPI.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Spingler, B. (2016). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.

- Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. John Wiley & Sons.

- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press.

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Bis[diethyl(hydroxy)ammonium] benzene-1,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ISSN 2056-9890 (Online) | Acta crystallographica. Section E, Crystallographic communications | The ISSN Portal [portal.issn.org]

An In-depth Technical Guide to 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (BHETA): From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a molecule of growing significance at the intersection of polymer chemistry, materials science, and sustainable chemical synthesis. This document, intended for researchers, scientists, and professionals in drug development and related fields, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in scientific integrity, offering not just protocols but the strategic reasoning behind them. We will explore the journey of this compound from its likely origins in mid-20th century polymer research to its current role in the circular economy and advanced materials. This guide is designed to be a self-validating system of information, where every claim is supported by verifiable evidence, empowering you to build upon this knowledge in your own work.

Introduction and Nomenclature

This compound, a symmetrically substituted diamide of terephthalic acid, is a compound that has garnered significant attention for its role as a versatile chemical intermediate. While its full IUPAC name is descriptive, it is more commonly known in scientific literature and industry by the acronym BHETA , which stands for N,N'-bis(2-hydroxyethyl)terephthalamide.

At its core, BHETA is a bifunctional molecule, possessing two primary hydroxyl (-OH) groups and two amide (-CONH-) linkages. This unique structure makes it a valuable monomer for step-growth polymerization, leading to the formation of polyesteramides, and a useful precursor for the synthesis of other functional molecules. Its discovery and history are intrinsically linked to the development of polyester chemistry and, more recently, to the global effort to recycle polyethylene terephthalate (PET).

Chemical Structure:

Caption: Chemical structure of this compound (BHETA).

Discovery and History: A Story of Polymer Innovation and Sustainability